(4-Bromo-5-chlorofuran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-5-chlorofuran-2-yl)methanol is a chemical compound with the molecular formula C5H4BrClO2. It is a derivative of furan, a heterocyclic organic compound, and contains both bromine and chlorine substituents on the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-chlorofuran-2-yl)methanol typically involves the bromination and chlorination of furan derivatives. One common method is the bromination of 5-chlorofuran-2-carbaldehyde followed by reduction to obtain the desired methanol derivative. The reaction conditions often involve the use of bromine and a suitable solvent, such as dichloromethane, at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination and chlorination reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-5-chlorofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: (4-Bromo-5-chlorofuran-2-yl)carboxylic acid.
Reduction: 4,5-Dihydrofuran-2-ylmethanol.
Substitution: (4-Methoxy-5-chlorofuran-2-yl)methanol.
Scientific Research Applications
(4-Bromo-5-chlorofuran-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-5-chlorofuran-2-yl)methanol is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of bromine and chlorine substituents may influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-5-chlorofuran-2-yl)carboxylic acid
- (4-Methoxy-5-chlorofuran-2-yl)methanol
- 4,5-Dihydrofuran-2-ylmethanol
Uniqueness
(4-Bromo-5-chlorofuran-2-yl)methanol is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. The combination of bromine and chlorine atoms provides a unique reactivity profile, making it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C5H4BrClO2 |
---|---|
Molecular Weight |
211.44 g/mol |
IUPAC Name |
(4-bromo-5-chlorofuran-2-yl)methanol |
InChI |
InChI=1S/C5H4BrClO2/c6-4-1-3(2-8)9-5(4)7/h1,8H,2H2 |
InChI Key |
LBCHBWVWCZMWFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Br)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.